2-Iodo-1,3,4-oxadiazole
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Overview
Description
2-Iodo-1,3,4-oxadiazole is a heterocyclic compound containing an iodine atom attached to the 2-position of a 1,3,4-oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and other fields due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-acylhydrazones in the presence of iodine . Another approach involves the cyclization of hydrazide thio analogs with aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Iodine and Potassium Hydrogen Sulfate: Used in the oxidative cyclization of hydrazones.
Aryl Isothiocyanates: Used in the synthesis of hydrazide thio analogs.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted 1,3,4-oxadiazoles, while cyclization reactions can produce more complex heterocycles .
Scientific Research Applications
2-Iodo-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects in cancer cells . Additionally, it can modulate signaling pathways like NF-kB, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,2,5-Oxadiazole:
Uniqueness of 2-Iodo-1,3,4-oxadiazole: this compound is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-iodo-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2O/c3-2-5-4-1-6-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYOBQZJYTVHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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